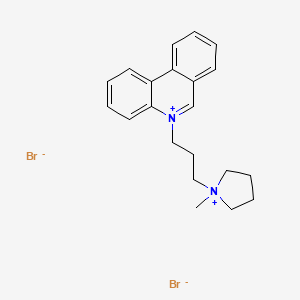
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H26Br2N2 It is known for its unique structure, which includes a phenanthridinium core and a pyrrolidinium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the reaction of phenanthridine with 1-methylpyrrolidine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Brominating Agent: Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Mixing: The reactants are mixed in a large reactor.
Reaction: The reaction is carried out under controlled conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Drying: The purified product is dried to obtain the final compound in solid form.
化学反応の分析
Types of Reactions
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridinium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different halide ions replacing the bromide ions.
科学的研究の応用
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting nucleic acids and proteins.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
作用機序
The mechanism of action of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects.
類似化合物との比較
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can be compared with other similar compounds, such as:
Ethidium Bromide: Another phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: A compound used for staining dead cells in flow cytometry.
Acridine Orange: A dye used for staining nucleic acids in fluorescence microscopy.
Uniqueness
This compound is unique due to its specific structure, which combines the phenanthridinium core with a pyrrolidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, and medicine. Further research into its properties and applications will continue to uncover new uses and enhance our understanding of this intriguing compound.
特性
CAS番号 |
64057-63-2 |
|---|---|
分子式 |
C21H26Br2N2 |
分子量 |
466.3 g/mol |
IUPAC名 |
5-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C21H26N2.2BrH/c1-23(14-6-7-15-23)16-8-13-22-17-18-9-2-3-10-19(18)20-11-4-5-12-21(20)22;;/h2-5,9-12,17H,6-8,13-16H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
HLYLNSOPZYUUNO-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
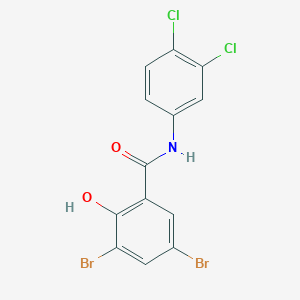

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
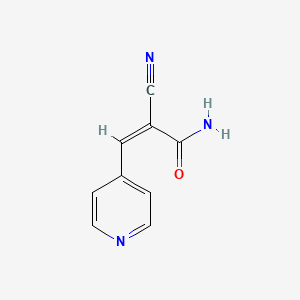
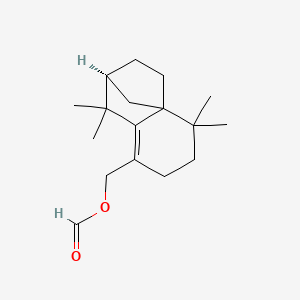
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
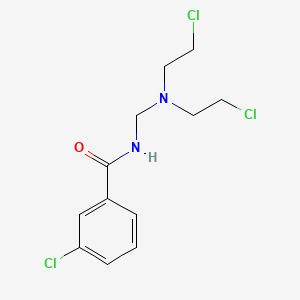
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
